molecular formula C14H17NO3 B095997 N-Allyl-3,4-dimethoxycinnamamide CAS No. 16873-88-4

N-Allyl-3,4-dimethoxycinnamamide

Cat. No. B095997
CAS RN: 16873-88-4
M. Wt: 247.29 g/mol
InChI Key: BBCDSKLCWPXIKJ-SOFGYWHQSA-N
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Description

N-Allyl-3,4-dimethoxycinnamamide (also known as ADC) is a synthetic compound that has gained significant attention in recent years due to its potential use in various scientific research applications. ADC is a member of the cinnamamide family and is known for its unique chemical structure and properties.

Mechanism Of Action

ADC is believed to exert its effects through the modulation of dopamine receptors in the brain. Specifically, ADC has been shown to selectively bind to the D2 dopamine receptor, leading to the inhibition of dopamine release. This inhibition of dopamine release is thought to be responsible for the anti-tumor activity of ADC.

Biochemical And Physiological Effects

ADC has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. ADC has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ADC in lab experiments is its unique chemical structure, which allows for the selective modulation of dopamine receptors. However, there are also limitations to using ADC in lab experiments, including its potential toxicity and the need for careful control of reaction conditions during synthesis.

Future Directions

There are many potential future directions for the research on ADC. One area of focus could be the development of new drugs based on the structure of ADC. Another area of focus could be the study of the role of dopamine receptors in various diseases, including Parkinson's disease and schizophrenia. Additionally, the potential use of ADC in combination with other drugs for the treatment of cancer could also be explored.
Conclusion:
In conclusion, N-Allyl-3,4-dimethoxycinnamamide is a synthetic compound with unique chemical properties that has shown potential in various scientific research applications. The synthesis of ADC is a complex process that requires careful control of reaction conditions. ADC has been shown to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. While there are limitations to using ADC in lab experiments, there are also many potential future directions for research on this compound.

Synthesis Methods

The synthesis of ADC involves the reaction of cinnamic acid with N-allyl-N-methylaniline in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of ADC. The synthesis of ADC is a complex process that requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration.

Scientific Research Applications

ADC has shown potential in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, ADC has been shown to have anti-tumor activity in vitro and in vivo. In neuroscience, ADC has been used as a tool to study the role of dopamine receptors in the brain. In drug discovery, ADC has been used as a lead compound for the development of new drugs.

properties

CAS RN

16873-88-4

Product Name

N-Allyl-3,4-dimethoxycinnamamide

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-prop-2-enylprop-2-enamide

InChI

InChI=1S/C14H17NO3/c1-4-9-15-14(16)8-6-11-5-7-12(17-2)13(10-11)18-3/h4-8,10H,1,9H2,2-3H3,(H,15,16)/b8-6+

InChI Key

BBCDSKLCWPXIKJ-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC=C)OC

SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC=C)OC

synonyms

N-Allyl-3-(3,4-dimethoxyphenyl)propenamide

Origin of Product

United States

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